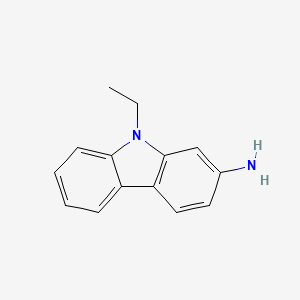

9-Ethyl-9H-carbazol-2-amine

Übersicht

Beschreibung

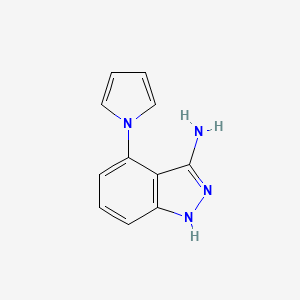

9-Ethyl-9H-carbazol-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H14N2 and an average mass of 210.274 Da .

Synthesis Analysis

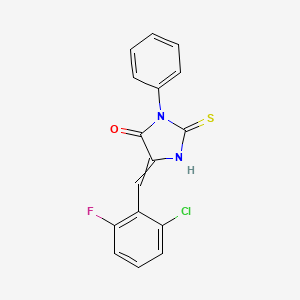

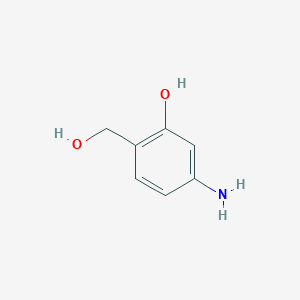

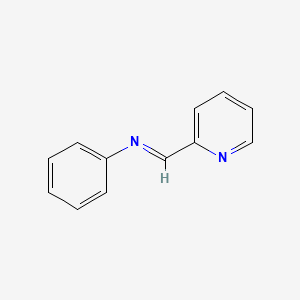

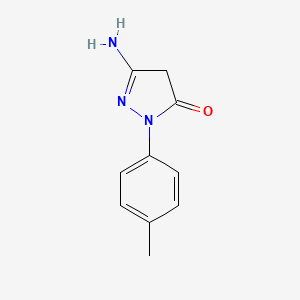

Carbazole derivatives, including 9-Ethyl-9H-carbazol-2-amine, can be synthesized through various methods. One such method involves the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .Molecular Structure Analysis

The molecular structure of 9-Ethyl-9H-carbazol-2-amine consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . This structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .Chemical Reactions Analysis

Carbazole derivatives, including 9-Ethyl-9H-carbazol-2-amine, have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Wissenschaftliche Forschungsanwendungen

Electropolymerization and Conjugated Polymers

Biosensors:- The conjugated polymers derived from carbazole compounds find use in biosensors due to their high charge mobility and stability . These materials can be incorporated into biosensor platforms for detecting specific biomolecules or pathogens.

- Carbazole derivatives can be used as charge-transporting materials in organic solar cells. Their photochemical stability and high thermal properties contribute to efficient energy conversion .

- Polycarbazoles and their derivatives exhibit electrochromic properties, making them valuable for electroluminescent applications. They have been explored in both light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

- Carbazole derivatives have been investigated for supercapacitor applications. Their high charge mobility and stability contribute to efficient energy storage .

- Polycarbazoles may find use in rechargeable batteries due to their environmental stability and photoconductivity .

Organic Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

- Carbazole-based organic sensitizers have been studied for DSSCs. Despite their red-shifted absorption peaks, they exhibit good performance in converting sunlight into electricity .

Molecular Design and Synthesis

- Researchers have explored various synthetic routes to functionalize carbazole compounds. For instance, N-substituted carbazoles can be covalently linked with other monomers to create novel materials .

Uniform Molecular Structures

Wirkmechanismus

Target of Action

The primary target of 9-Ethyl-9H-carbazol-2-amine is horseradish peroxidase (HRP)-conjugated secondary antibodies . It is commonly used as a chromogenic substrate in immunohistochemistry, specifically for visualizing sections stained with these antibodies .

Mode of Action

9-Ethyl-9H-carbazol-2-amine interacts with its targets through a chromogenic oxidation reaction catalyzed by HRP . This interaction results in the formation of a red water-insoluble precipitate in situ, visualizing the location of the antigen detected by the HRP-conjugated antibody .

Biochemical Pathways

The compound affects the biochemical pathway of immunohistochemistry . The downstream effects include the visualization of the location of the antigen detected by the HRP-conjugated antibody .

Pharmacokinetics

It is known that the compound exhibits high electron mobility and other favorable electronic properties .

Result of Action

The molecular and cellular effects of 9-Ethyl-9H-carbazol-2-amine’s action include the formation of a red precipitate that allows for the visualization of the location of the antigen detected by the HRP-conjugated antibody . This precipitate can be destained by organic solvents in which it is soluble .

Action Environment

The action, efficacy, and stability of 9-Ethyl-9H-carbazol-2-amine can be influenced by environmental factors such as the presence of organic solvents

Safety and Hazards

Zukünftige Richtungen

Carbazole-based compounds, including 9-Ethyl-9H-carbazol-2-amine, have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They hold great potential for the development of high-performance and stable perovskite solar cells as commercially demanded .

Eigenschaften

IUPAC Name |

9-ethylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXVUUFTRMSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-9H-carbazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B3135756.png)

![3-{2-[(Tert-butoxycarbonyl)amino]ethoxy}benzoic acid](/img/structure/B3135758.png)

![3-([1,1'-Biphenyl]-3-yl)propanoic acid](/img/structure/B3135783.png)